molecular formula C10H15NO2S B11888153 Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate CAS No. 105563-05-1

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate

Cat. No.: B11888153
CAS No.: 105563-05-1
M. Wt: 213.30 g/mol
InChI Key: IFXAHFYUYVIZST-UHFFFAOYSA-N
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Description

Ethyl 1-thia-3-azaspiro[44]non-2-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate typically involves a multi-step process. One common method includes the spirocyclization of substrates containing a terminal alkyne moiety. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration pathway . The reaction conditions often require the presence of a gold catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.

Comparison with Similar Compounds

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

105563-05-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-2-13-9(12)8-10(14-7-11-8)5-3-4-6-10/h7-8H,2-6H2,1H3

InChI Key

IFXAHFYUYVIZST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(CCCC2)SC=N1

Origin of Product

United States

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